molecular formula C11H13B B3386924 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 77508-59-9

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B3386924
CAS RN: 77508-59-9
M. Wt: 225.12 g/mol
InChI Key: MUGPULGJDGEABF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, also known as 2-bromo-1-tetralone, is a chemical compound that has been extensively studied for its applications in medicinal chemistry. It is a bicyclic organic compound that contains a bromine atom and a methyl group attached to a naphthalene ring system.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the breakdown of cellular components during programmed cell death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene and to determine its potential toxicity to normal cells. Finally, the synthesis of analogs of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene with improved solubility and selectivity may lead to the development of more effective anticancer drugs.

Scientific Research Applications

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has been extensively studied for its applications in medicinal chemistry. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to exhibit antifungal, antibacterial, and antiviral activity.

properties

IUPAC Name

2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGPULGJDGEABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508115
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

CAS RN

77508-59-9
Record name 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxymethyl-1,2,3,4-tetrahydronaphthalene (2.28 g, 14.0 mmol) in 100 ml of CH2Cl2 was treated with PBr3 (1.28 g, 4.73 mmol) at 0° C. The mixture was stirred at room temperature for 72 hours then poured onto 100 g of ice. The organic layer was isolated, washed with 10% K2CO4 aqueous solution, H2O, sat'd brine, and then dried over Na2SO4. After filtration and removal of solvent, the residue was purified by chromatography (SiO2, EtOAc:hexane, 1:10) to give a colorless oil (1.33 g, 41.6%); 1H NMR (CDCl3, 300 MHz) δ1.55 (m, 1H), 2.11 (m, 1H), 2.11 (m, 2H), 2.58 (dd, J1=16.2 Hz, J2=10.2 Hz, 1H), 2.80-3.10 (m, 3H), 3.45 (d, J=6.3 Hz, 2H), 7.10 (m, 4H).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Yield
41.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

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